molecular formula C26H16Cl2O5 B12183235 7'-[(2,6-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(2,6-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12183235
M. Wt: 479.3 g/mol
InChI Key: YFQZSWBZGFZZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bichromene core, which is a fused ring system, and a 2,6-dichlorobenzyl group attached via an ether linkage. The compound’s molecular formula is C23H16Cl2O3, and it has a molecular weight of 411.28 g/mol .

Preparation Methods

The synthesis of 7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted bichromenes.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit the synthesis of essential biomolecules .

Comparison with Similar Compounds

7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione can be compared with other similar compounds, such as:

The uniqueness of 7’-[(2,6-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione lies in its bichromene core and the presence of the 2,6-dichlorobenzyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H16Cl2O5

Molecular Weight

479.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C26H16Cl2O5/c1-14-22(31-13-19-20(27)6-4-7-21(19)28)10-9-16-17(12-24(29)33-25(14)16)18-11-15-5-2-3-8-23(15)32-26(18)30/h2-12H,13H2,1H3

InChI Key

YFQZSWBZGFZZCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.